1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method is the reaction of 3-amino-5-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Amino-5-(methylthio)phenyl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for specific substitution reactions that are not possible with other halogens.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-5-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
FSGBFZHVMZBLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)SC)N)Cl |
Origin of Product |
United States |
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